molecular formula C28H20N4O6 B14078233 PI-Cof-1

PI-Cof-1

Cat. No.: B14078233
M. Wt: 508.5 g/mol
InChI Key: YVDXFTHMXGVUMM-UHFFFAOYSA-N
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Description

PI-COF-1 (Polyimide Covalent Organic Framework-1) is a two-dimensional, crystalline porous polymer known for its exceptional thermal stability and high specific surface area . This material is constructed from organic building units linked by robust covalent bonds, forming a highly ordered structure with hexagonal pores . It exhibits remarkable thermal resistance, maintaining stability at temperatures up to 530 °C, making it suitable for high-temperature applications . The primary research value of this compound lies in its well-defined, permanent porosity and large surface area, which are critical for applications in gas storage and separation, heterogeneous catalysis, and as a platform for energy-related studies . For instance, frameworks like this compound serve as excellent supports for electrocatalysts in reactions such as oxygen reduction (ORR) and oxygen evolution (OER), which are vital for fuel cells and metal-air batteries . Furthermore, its structured pores allow for the integration of large functional molecules, enabling advanced applications in sensing and photoconductive devices . The material is insoluble in water and common organic solvents but may be dispersed in certain solvents for thin-film formation using specialized methods like ultrasound processing . It is supplied as a solid powder and should be stored at -20°C, protected from light and moisture, to ensure long-term stability . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C28H20N4O6

Molecular Weight

508.5 g/mol

IUPAC Name

4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine;furo[3,4-f][2]benzofuran-1,3,5,7-tetrone

InChI

InChI=1S/C18H18N4.C10H2O6/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-12H,19-21H2;1-2H

InChI Key

YVDXFTHMXGVUMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for Pi Cof 1

Conventional Solvothermal Synthesis Strategies

The established synthetic protocol for preparing stable and crystalline PI-COFs is the solvothermal method. uni-muenchen.de This approach typically involves reacting amine- and anhydride-functionalized building blocks in high-boiling solvents under elevated temperatures and prolonged reaction times. uni-muenchen.demdpi.comsci-hub.se

Precursor Selection and Stoichiometry in Imidization Reactions

The synthesis of PI-Cof-1 typically involves the imidization reaction between a C2-symmetric dianhydride and a C3-symmetric triamine. A common precursor combination for this compound is pyromellitic dianhydride (PMDA) and tris(4-aminophenyl)amine (B13937) (TAPA). mdpi.comacs.orgrsc.orgrsc.orgacs.org Other triamines, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), are used to synthesize related PI-COFs like PI-COF-2. mdpi.comacs.orgrsc.orgsysu.edu.cnresearchgate.net

The stoichiometry of the precursors is crucial for the formation of the extended network structure of COFs. For PI-COFs synthesized from a C2-symmetric dianhydride and a C3-symmetric triamine, a stoichiometric ratio is generally employed to facilitate the formation of the desired hexagonal topology. mdpi.com

Optimization of Reaction Parameters in Solvothermal Conditions

Solvothermal synthesis of PI-COFs, including this compound, typically requires specific solvent systems, catalysts, temperatures, and reaction durations to achieve crystallinity and porosity. Common solvent mixtures include N-methyl-2-pyrrolidone (NMP) and mesitylene, often with the addition of a catalyst like isoquinoline (B145761). sci-hub.seacs.orgrsc.orgrhhz.net

Reaction temperatures for this compound synthesis via solvothermal methods are generally high, often around 200 °C, with reaction times ranging from 5 to 7 days. mdpi.comsci-hub.seresearchgate.netscispace.comacs.org For example, the synthesis of this compound has been reported at 200 °C for 5 days. mdpi.comsci-hub.seresearchgate.netscispace.comacs.org The choice of solvent and temperature significantly influences the crystallinity and properties of the resulting COF. scispace.comacs.org

Table 1: Typical Solvothermal Synthesis Parameters for PI-COFs

PI-COFDianhydride PrecursorTriamine PrecursorSolvent SystemCatalystTemperature (°C)Time (days)
This compoundPyromellitic dianhydride (PMDA)Tris(4-aminophenyl)amine (TAPA)NMP/MesityleneIsoquinoline2005-7
PI-COF-2Pyromellitic dianhydride (PMDA)1,3,5-tris(4-aminophenyl)benzene (TAPB)NMP/MesityleneIsoquinoline2005-7
PI-COF-3Pyromellitic dianhydride (PMDA)1,3,5-tris[4-amino(1,1-biphenyl-4-yl)]benzeneNMP/MesityleneIsoquinoline2507
PI-COF-4Pyromellitic dianhydride (PMDA)1,3,5,7-tetraaminoadamantane (TAA)Solvothermal conditionsNot specified1605
PI-COF-5Pyromellitic dianhydride (PMDA)Tetrakis(4-aminophenyl)methane (TAPM)Solvothermal conditionsNot specified1605

Note: Data compiled from references mdpi.comsci-hub.seresearchgate.netscispace.comacs.orgsci-hub.se. Specific solvent ratios may vary.

Research findings indicate that optimizing these parameters is critical. For instance, studies have explored variations in reaction temperature, time, and heating methods to improve the crystallinity of polyimide-linked 2D COFs. rsc.orgrsc.org Temperatures of 256 °C and 310 °C have been reported to produce amorphous materials, suggesting an optimal temperature range for crystalline growth around 167 °C, although this compound and PI-COF-2 are typically synthesized at 200 °C for crystallinity. scispace.comacs.orgrsc.org

Emerging Non-Solvothermal Synthetic Approaches

While solvothermal synthesis is prevalent, its drawbacks, such as the need for high-boiling solvents, toxic catalysts, and prolonged reaction times, have driven the exploration of alternative, more environmentally friendly methods. uni-muenchen.de

Linker Exchange Mechanisms in this compound Formation

Linker exchange has emerged as an alternative strategy to bottom-up synthesis for preparing crystalline PI-COFs. uni-muenchen.denih.gov This method exploits the relatively high stability of imide linkages compared to other dynamic covalent bonds, such as imine linkages. uni-muenchen.de In this approach, an amorphous covalent organic polymer (COP) or a less stable COF, typically imine-linked, is used as a template and reacted with anhydride (B1165640) linkers under specific conditions to form the more stable imide-linked PI-COF. uni-muenchen.deunt.edunih.gov

For example, amorphous imine polymers can be synthesized first and then reacted with PMDA or other anhydrides. The original aldehyde linker is replaced by the anhydride linker, leading to the formation of crystalline PI-COFs. uni-muenchen.de This method can mitigate challenges associated with crystallizing chemically stable polyimide COFs directly from typical condensation reactions, facilitating rapid synthesis and purification. nih.gov A pyrene-containing PI-COF (PICOF-1) has been synthesized by linker exchange using an imine-linked COF as a template, demonstrating high crystallinity and porosity. unt.edunih.gov

Ionothermal Synthesis Protocols for PI-COFs

Ionothermal synthesis offers a solvent-free or reduced-solvent approach for synthesizing PI-COFs using molten salts or ionic liquids as the reaction medium. uni-muenchen.desci-hub.sescilit.comnih.govresearchgate.net This method can significantly reduce reaction times compared to standard solvothermal methods, from days to hours. uni-muenchen.descilit.comnih.govresearchgate.net It also bypasses the need for expensive, high-boiling solvents and toxic catalysts. uni-muenchen.de

In ionothermal synthesis of PI-COFs, linker molecules are mixed with a molten salt, such as zinc chloride (ZnCl2), and heated under inert conditions. uni-muenchen.descilit.comnih.govresearchgate.net The molten salt can act as both the solvent and potentially influence the reaction as a reactive flux, forming adducts with precursors and activating carbonyl groups, which can increase the reversibility of imide formation and aid crystallization. sysu.edu.cn While pure ZnCl2 requires high reaction temperatures (280-300 °C), which can lead to decomposition of sensitive linkers, eutectic salt mixtures like ZnCl2/NaCl/KCl can lower the reaction temperature to 250 °C, allowing the use of less stable building blocks. uni-muenchen.de

Mechanochemical Routes and Cocrystal Precursor Strategies

Mechanochemical synthesis, often involving ball milling, is a solvent-free or low-solvent method that utilizes mechanical energy to drive chemical reactions. sci-hub.seresearchgate.netrsc.orgresearchgate.net This approach offers a simple, economical, and environmentally friendly route for COF synthesis. mdpi.com

While mechanochemical synthesis can lead to the construction of COFs via stable covalent bonds, a primary challenge has been the poor crystallization and amorphous nature of the resulting materials. mdpi.com However, the addition of a small amount of solvent or a molecule organizer, such as p-toluenesulfonic acid, can significantly improve crystallinity and porosity. mdpi.com Liquid-assisted grinding (LAG) is a related mechanochemical technique that can improve crystallinity within a shorter time. nih.gov

Cocrystal precursor strategies involve the formation of a cocrystal from the monomers before the polymerization reaction. The ordered structure of the cocrystal can act as a template, guiding the subsequent polymerization and potentially leading to improved crystallinity in the final COF material. This approach can facilitate confined polymerization from the cocrystal synthons to form COFs. rsc.org

Table 2: Comparison of Selected PI-COF Synthesis Methods

MethodTypical ConditionsAdvantagesChallenges/Considerations
SolvothermalHigh temperature, high-boiling solvents, long timesEstablished method, can yield crystalline materialsHigh temperatures, long reactions, solvent use
Linker ExchangeSolvothermal or other conditions with template COFCan improve crystallinity of stable linkagesRequires synthesis of a template COF
IonothermalMolten salts or ionic liquids, elevated temperatureReduced solvent, faster reaction timesHigh temperatures can limit linker choice
MechanochemicalMechanical grinding (e.g., ball milling), low/no solventSolvent-free/low solvent, simple, economicalCan result in lower crystallinity (often needs additives)

Detailed Research Findings:

Research on solvothermal synthesis has focused on optimizing solvent systems, temperatures, and reaction times to control the crystallinity and pore structure of PI-COFs. Studies have shown that specific solvent mixtures and temperatures are crucial for achieving ordered structures. scispace.comacs.orgrsc.org The use of catalysts like isoquinoline in solvothermal reactions has been reported to facilitate the imidization process. sci-hub.seacs.orgrsc.orgrhhz.net

Control Over Morphological Features and Scalability

Controlling the morphology of PI-COFs, particularly achieving ultrathin nanosheets, and developing scalable synthesis methods are crucial for their practical applications.

Synthesis of Ultrathin Polyimide COF Nanosheets

The synthesis of PI-COF nanosheets (PI-CONs) with ultrathin thicknesses is an active area of research. While bulk PI-COFs can be synthesized via solvothermal methods, obtaining nanosheets often requires exfoliation techniques or modified synthesis strategies liverpool.ac.ukacs.org.

One approach involves the liquid exfoliation of bulk PI-COF. This method typically includes soaking and stirring the bulk material in a suitable solvent, followed by sonication and centrifugation to obtain the nanosheets liverpool.ac.uk. For instance, ultrathin PI-CONs with a thickness of approximately 1.2-1.5 nm and a lateral size of around 6 µm have been prepared by exfoliating bulk PI-COF in DMF liverpool.ac.ukacs.orgnih.gov. This method has shown the capability to produce nanosheets in quantities of around 40 mg per batch liverpool.ac.ukacs.orgnih.gov.

Alternative synthetic strategies are also being explored to directly synthesize COF nanosheets. A glycerol-mediated strategy has been reported for synthesizing various well-dispersed COF nanosheets in liquid phases. This method utilizes glycerol (B35011) as the synthesis medium to inhibit the axial π-π stacking and promote lateral growth, leading to the in-situ formation of uniform and ultrathin nanosheets njtech.edu.cn. While this specific method was demonstrated for other COFs like TpPa, the underlying principle of using the solvent to control stacking interactions is relevant for PI-COFs as well njtech.edu.cn. Interfacial polymerization, including three-phase interfacial polymerization and electrochemical interfacial polymerization, are also being investigated for the synthesis of ultrathin COF membranes and nanosheets acs.org.

Scalability Considerations in PI-COF Production

Scalability is a significant challenge in the production of COFs, including this compound, for industrial applications mdpi.com. Traditional solvothermal synthesis methods, often conducted in sealed glass tubes on a microgram scale, are not easily transferable to large-scale production acs.org.

Efforts are being made to scale up the synthesis of PI-COFs. One approach involves using autoclaves for larger reaction volumes acs.org. For example, scaling up the synthesis of PI-COF using an autoclave has been reported, yielding dark brown PI-COF powders in moderate yield acs.org.

Alternative synthesis methods that offer better scalability are also under investigation. Photon-assisted imine condensation reactions on the water surface have shown promise for the scalable synthesis of pi-COF films with controllable layer numbers and sizes up to several inches researchgate.netacs.org. While this method is demonstrated for polyimine COFs, it highlights the potential of alternative techniques for scalable COF production. Ionothermal synthesis, which uses molten salts as the reaction medium, can significantly reduce reaction times compared to solvothermal methods and avoids the need for expensive or toxic solvents, potentially offering a more scalable route uni-muenchen.de. However, the high reaction temperatures involved can limit the choice of linker molecules uni-muenchen.de.

Achieving scalable synthesis often requires addressing fundamental challenges such as controlling crystallinity and morphology on a larger scale, managing solvent usage and recovery, and developing continuous flow processes mdpi.comugent.be. Continuous flow synthesis has demonstrated improved production rates for some COFs, suggesting its potential for scaling up PI-COF production in the future mdpi.com.

Challenges and Future Directions in this compound Synthesis

Despite the progress in synthesizing PI-COFs, several challenges remain, and future research is focused on addressing these limitations to unlock their full potential.

One significant challenge in PI-COF synthesis, particularly for imide-linked COFs, is the low reversibility of the imide ring formation reaction. This can make achieving high crystallinity challenging compared to COFs formed through more reversible linkages like imines or boronate esters uni-muenchen.deugent.be. Developing synthetic strategies that allow for greater thermodynamic control or incorporating dynamic covalent chemistry principles could help improve crystallinity ugent.be.

Controlling the morphology and defect density during synthesis is another challenge. While methods for synthesizing nanosheets are emerging, achieving precise control over thickness, lateral size, and minimizing structural defects on a large scale remains difficult njtech.edu.cn. Defects can negatively impact the material's properties and performance in various applications.

Scalability is a major hurdle for the widespread application of PI-COFs. Transitioning from laboratory-scale synthesis to industrial production requires developing cost-effective, environmentally friendly, and high-throughput methods mdpi.comugent.be. This includes optimizing reaction conditions, exploring alternative solvents or solvent-free approaches, and designing continuous synthesis processes uni-muenchen.demdpi.com. The cost and availability of specialized monomers like PMDA can also be a factor in scalability pmarketresearch.com.

Future directions in this compound synthesis are likely to focus on several key areas:

Developing more controlled and scalable synthesis methods: This includes exploring continuous flow synthesis, microwave-assisted synthesis, and other techniques that can reduce reaction times and increase production yields acs.orgmdpi.com.

Improving crystallinity and structural control: Research will continue to focus on understanding the fundamental mechanisms of PI-COF formation and developing strategies to achieve higher crystallinity and control over pore size and topology researchgate.netsci-hub.red.

Designing new monomers and linkages: Exploring new building blocks and reaction chemistries could lead to PI-COFs with enhanced properties and facilitate their synthesis under milder conditions sci-hub.red.

In-situ synthesis of functional materials: Developing methods for directly synthesizing PI-COFs or their composites in the desired form (e.g., thin films, membranes) for specific applications could simplify processing and improve performance acs.orgacs.org.

Understanding structure-property relationships: Further research is needed to fully understand how synthesis conditions and structural features at the molecular level impact the macroscopic properties and performance of this compound in various applications acs.orgresearchgate.net.

Addressing these challenges through innovative synthetic methodologies will be crucial for realizing the full potential of this compound and other polyimide COFs in diverse fields such as energy storage, catalysis, and separation researchgate.netchemrxiv.orgsciengine.com.

Iii. Structural Elucidation, Computational Modeling, and Theoretical Understanding of Pi Cof 1

Crystalline Architecture and Topology

Covalent organic frameworks are constructed from organic molecular units linked by covalent bonds, forming extended crystalline networks that can be either two-dimensional (2D) or three-dimensional (3D). researchgate.netmdpi.comresearchgate.netoaepublish.com The symmetry of the constituent monomers and established network chemical design principles dictate the resulting framework topology. researchgate.netmdpi.com

PI-Cof-1 is classified as a 2D crystalline COF. ruixibiotech.comruixibiotech.com The reaction between a trifunctional C3 monomer and a bifunctional C2 monomer typically leads to a theoretical hexagonal framework with a honeycomb (hcb) topology. mdpi.comnih.gov Given its synthesis from C2-symmetric PMDA and C3-symmetric TPA, this compound exemplifies a 2D COF exhibiting a hexagonal topology, a common structural feature in stable imide-linked COFs. researchgate.netmdpi.commdpi.comnih.gov While this compound is primarily understood as a 2D structure with hexagonal pores, the broader class of PI-COFs also includes 3D variants with dia topologies, synthesized using imide linkages and tetrahedral building blocks. researchgate.netmdpi.com

In 2D COFs like this compound, the individual layers are stacked parallel to one another. rsc.org The arrangement of these adjacent layers profoundly influences the material's properties. researchgate.netarxiv.org The stacking motif is significantly determined by interlayer interactions, which encompass non-covalent forces such as π–π interactions, hydrogen bonds, and van der Waals forces. rsc.orgnih.govrsc.org For COFs rich in aromatic units, π orbital stacking plays a considerable role in the close packing of the 2D layers into a 3D bulk structure. nih.gov

The specific stacking sequence, or polytype, is a critical determinant of the material's characteristics. rsc.org Although an eclipsed (AA) stacking, where layers are perfectly superimposed, might appear intuitive or is sometimes observed as an average due to structural disorder, lateral displacement between layers is frequently encountered. researchgate.netarxiv.orgrsc.orgnih.gov This displacement can lead to a reduction in electronic coupling between the layers. researchgate.netarxiv.org Theoretical studies on COF-1, a different COF system, suggest that while electrostatic and van der Waals forces might favor a cofacial arrangement, Pauli repulsion can be a key factor driving a serrated AA stacking. researchgate.netarxiv.org The interplay of various distance-dependent interactions becomes more intricate when considering the relaxation of the interlayer distance. researchgate.netarxiv.org Modifying interlayer interactions, for instance, by incorporating specific functional groups, can influence the stacking behavior and consequently affect the effective pore sizes. nih.gov In the context of PI-COF, a peak at 25.9° in the PXRD pattern has been attributed to the (001) facet, indicative of π-π stacking. researchgate.net

Spectroscopic and Microscopic Characterization Techniques in Structural Analysis

A range of spectroscopic and microscopic methods are routinely employed to determine and validate the structure, morphology, and crystallinity of COFs, including this compound. mdpi.comresearchgate.netrsc.orgresearchgate.net

Fourier-transform infrared (FTIR) spectroscopy and solid-state Nuclear Magnetic Resonance (NMR), particularly 13C CP-MAS NMR, are indispensable techniques for confirming the successful formation of covalent bonds within the COF framework and identifying the functional groups present. mdpi.comchemrxiv.orgresearchgate.netrsc.orgresearchgate.netrsc.orgoaepublish.comresearchgate.netsci-hub.se

For PI-COFs, FTIR spectroscopy is utilized to confirm the formation of the characteristic imide linkage. chemrxiv.orgresearchgate.netsci-hub.se The disappearance of the stretching bands corresponding to the amine and anhydride (B1165640) monomers, coupled with the appearance of distinctive imide bands, signifies the successful polymerization. researchgate.net Specifically, the vanishing of NH2 group vibrations (around 3329 cm⁻¹) and anhydride (C=O)2O units (around 1622 cm⁻¹) from the starting materials, alongside the emergence of characteristic imide linkage bands (e.g., at 1125 cm⁻¹ and carbonyl functional group bands at 1720 and 1744 cm⁻¹), confirms the construction of the imide framework via C-N bonds. researchgate.net Another study on a polyimide structure confirmed the complete conversion of imine to imide bonds by the disappearance of the C=N stretching band (1613 cm⁻¹) and the appearance of the C=O stretching bands typical of imides (1723 cm⁻¹). chemrxiv.org

Solid-state 13C NMR spectroscopy provides further confirmation of the imide linkage formation. mdpi.comchemrxiv.orgrsc.orgoaepublish.comresearchgate.netsci-hub.se For COFs linked by imine bonds, a characteristic imine-C peak is typically observed around 159 ppm. mdpi.comchemrxiv.org The successful transformation to a polyimide framework is evidenced by the disappearance of this imine-C peak and the appearance of a new peak corresponding to the imide-C, generally found in the range of 163.0 to 165.0 ppm. mdpi.comchemrxiv.orgoaepublish.com

Powder X-ray Diffraction (PXRD) is a fundamental technique for determining the crystalline structure and assessing the phase purity of COFs. researchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.netresearchgate.netsci-hub.seamazonaws.com PXRD patterns provide crucial information about the long-range order and the arrangement of layers within the crystalline framework. chemrxiv.orgnih.gov For PI-COF, PXRD analysis confirms its highly crystalline nature. researchgate.net The positions and relative intensities of the diffraction peaks are compared with simulated PXRD patterns derived from proposed structural models and stacking arrangements (e.g., AA eclipsed, AB staggered). researchgate.netnih.govamazonaws.com The presence of sharp and intense peaks in the PXRD pattern is indicative of a highly crystalline material. chemrxiv.org For a PI-COF, characteristic reflections have been observed at specific 2θ values, which can be assigned to different crystallographic planes, such as the (100), (220), and (001) facets. researchgate.net Pawley fitting of the experimental PXRD data allows for the determination of unit cell parameters and provides good agreement factors, thereby validating the proposed structural model. chemrxiv.org PXRD is also used to evaluate the retention of crystallinity following post-synthetic modifications or under different synthetic conditions. chemrxiv.orgrsc.orgresearchgate.net

Theoretical and Computational Approaches to this compound Structure-Property Relationships

Computational studies provide valuable insights into the electronic structure, geometric arrangements, framework dynamics, pore architectures, and interlayer behavior of this compound. These approaches complement experimental findings and help establish a link between the molecular structure and macroscopic properties. acs.orgrsc.org

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

DFT calculations are also used to determine the most stable structural configurations, including possible hexagonal unit cell arrangements and intramolecular configurations like torsion angles between components. acs.org These calculations can predict interlayer distances and the influence of stacking configurations on electronic properties like the band gap and interlayer charge mobility. acs.org

Force-Field Calculations and Molecular Simulations for Framework Dynamics

Force-field calculations and molecular simulations, such as Molecular Dynamics (MD) and Grand Canonical Monte Carlo (GCMC) simulations, are valuable tools for studying the dynamics and interactions within COFs like this compound. researchgate.netnih.govrsc.orgfrontiersin.org While DFT provides detailed electronic structure information, force-field methods offer a computationally less expensive way to explore larger systems and longer timescales, making them suitable for simulating framework dynamics and guest molecule diffusion. researchgate.netfrontiersin.org

Force-field calculations, often parameterized or validated using DFT results, can be used to model the interactions between the COF framework and guest molecules, such as ions or gases. researchgate.netfrontiersin.orgrsc.org These simulations can provide insights into adsorption behavior, diffusion pathways, and the influence of pore size and shape on the transport of guest species. researchgate.netrsc.orgfrontiersin.org For instance, molecular dynamics simulations can be used to study drug release mechanisms within COF pores or the permeation dynamics of gases. researchgate.netrsc.org Force-field calculations, in combination with experimental data, have been used to reveal structure-property relationships, such as the unexpected relationships observed for CO2 adsorption in certain PI-COFs. nih.govacs.org

Computational Models for Predicting Pore Architectures and Interlayer Behavior

Computational models can predict pore sizes and distributions, which can be compared with experimental data from techniques like gas adsorption measurements. rsc.orgresearchgate.netamazonaws.com They can also shed light on the factors affecting interlayer interactions, such as van der Waals forces, π-π stacking, hydrogen bonding, and electrostatic interactions, which govern the layer alignment and structural stability. acs.orgchinesechemsoc.orgamazonaws.comacs.org By modeling cut-out blocks of the COF structure, computational studies can analyze single pore walls and the interactions between layers. acs.org These models help in understanding how interlayer interactions can be tuned, for example, by incorporating specific functional groups, to control stacking modes and effective pore sizes. acs.org Computational studies have shown that variations in stacking configuration significantly influence interlayer distance and electronic properties, highlighting the importance of accurate modeling of layer alignment. acs.org

Investigating Intrinsic Electronic and Charge Transfer Pathways

The intrinsic electronic properties and charge transfer pathways within this compound are critical for its applications in areas like photocatalysis and energy storage. acs.orgrsc.orgchinesechemsoc.org Computational and experimental methods are used to understand how charge carriers are generated, separated, and transported within the framework. rsc.orgchinesechemsoc.orgmdpi.com

Photoinduced Charge Separation and Migration Mechanisms

Photoinduced charge separation and migration are key processes in the photocatalytic activity of COFs. rsc.orgchinesechemsoc.orgmdpi.com Upon light absorption, COFs can generate electron-hole pairs (excitons). rsc.orgmdpi.com The efficiency of photocatalysis depends on the effective dissociation of these excitons and the subsequent separation and migration of the charge carriers to the active sites or the catalyst interface. rsc.orgmdpi.com

In PI-COFs, the conjugated structure plays a vital role in charge transfer. rsc.org DFT calculations can show the localization of electron and hole wave functions on different parts of the framework, facilitating charge separation. rsc.org The design of donor-acceptor (D-A) units within the COF framework can extend the π-conjugated system, promoting light harvesting and stimulating charge separation and transport. chinesechemsoc.orgmdpi.com Strategies like incorporating photosensitizers or creating COF heterojunctions with other materials (e.g., semiconductors or MOFs) can enhance charge separation and transfer efficiency by providing pathways for charge migration and suppressing recombination. rsc.orgresearchgate.net The ordered structure of COFs, with their open channels and π-conjugated systems, facilitates charge exchange and transportation. researchgate.net

Understanding Redox-Active Sites within the Polyimide Framework

Redox-active sites within the polyimide framework of this compound are crucial for its electrochemical applications, particularly in batteries. researchgate.netmdpi.comacs.org These sites can undergo reversible changes in their charge state, enabling energy storage. acs.org

In this compound, units like N,N,N',N'-tetraphenylphenylenediamine (TPPDA) or carbonyl groups within the imide linkages have been identified as redox-active sites. researchgate.netmdpi.comchemrxiv.org These sites can exhibit multi-electron redox processes, contributing to the material's capacity. researchgate.net The ordered crystalline structure of COFs ensures a uniform arrangement and accessibility of these redox-active sites, which is beneficial for high-rate performance and long cycle life in batteries. mdpi.comacs.org The concentration and accessibility of these sites, along with the electronic activation under applied potential, significantly impact the electrochemical performance. acs.orgchemrxiv.org Computational methods can be used to model the interaction of ions (e.g., Li+ or Na+) with these redox-active sites and understand the charge storage mechanisms. acs.orgchinesechemsoc.org For instance, computational results can indicate the preferred adsorption sites for ions and the associated adsorption energies. chinesechemsoc.org

Iv. Specialized Academic Research Applications of Pi Cof 1

Catalysis and Photocatalysis Research

PI-COFs have attracted considerable attention as heterogeneous catalysts and photocatalysts. researchgate.netresearchgate.net Their well-defined porous structures, high surface area, and the ability to incorporate active sites make them suitable platforms for various catalytic transformations. researchgate.netchinesechemsoc.orgmdpi.com

Heterogeneous Catalytic Performance and Active Site Integration

PI-COFs can serve as supports for integrating single metal sites, which is crucial for designing efficient heterogeneous catalysts. chinesechemsoc.orgrsc.orgacs.org The ordered pores of PI-COFs provide a controlled environment for the dispersion and stabilization of these active sites, preventing aggregation and maximizing their accessibility to reactants. researchgate.netchinesechemsoc.org For instance, integrating single Ni sites into the hexagonal pores of PI-COFs has been explored for selective photoreduction of CO2. rsc.orgacs.org In this system, the PI-COF acts as a functionalized host, promoting the reaction through synergistic effects with the single Ni sites. rsc.orgrsc.org The COF's architecture and affinity for certain molecules, such as CO2, can increase local reactant concentration within the channels, further enhancing catalytic performance. rsc.org

The integration of active sites can be achieved through different strategies, including in situ assembly of molecular catalysts within the COF pores. acs.org Research indicates that in situ formation of catalysts like [Ni(bpy)3]2+ within PI-COF pores can lead to higher catalytic activity compared to direct impregnation, likely due to improved diffusion and accessibility of the active species. acs.orgnih.gov The precise control over the local environment provided by the COF structure influences the activity and selectivity of the integrated active sites. rsc.org

Photocatalytic Reduction Mechanisms (e.g., CO2)

PI-COFs have demonstrated potential in photocatalytic reduction reactions, particularly for CO2 conversion. rsc.orgrsc.orgaub.edu.lb Their electronic properties can be tuned for photocatalysis, enabling them to act as photosensitizers. rsc.orgrsc.org Upon irradiation, PI-COFs generate electron-hole pairs. rsc.orgrsc.org These photogenerated charge carriers can be efficiently separated through intra- and inter-molecular charge-transfer mechanisms, driving the reduction of CO2. rsc.orgrsc.org

Studies on PI-COFs integrated with single Ni sites for CO2 photoreduction to CO have proposed a mechanism involving the transfer of photogenerated electrons from the PI-COF to the Ni active sites. rsc.org The strong adsorption affinity of the PI-COF for CO2 can increase its local concentration in the pores, facilitating the formation of key intermediates and promoting selective CO2 reduction over competing reactions like hydrogen evolution. rsc.orgrsc.org The synergistic interplay between the photoactive PI-COF and the catalytic metal centers is crucial for enhancing both activity and selectivity in these photocatalytic systems. rsc.orgrsc.org For example, PI-COF-TT (a related PI-COF) integrated with a molecular Ni catalyst showed a CO production rate of 1933 μmol g−1 with 93% selectivity over H2 production in a 4-hour reaction under optimized conditions. rsc.orgnih.gov

Investigation of Charge Carrier Dynamics in Photocatalysis

Understanding and controlling charge carrier dynamics is fundamental to improving the efficiency of photocatalytic processes in COFs. rsc.orgnih.gov PI-COFs, with their ordered π-conjugated structures, can facilitate the transport of photogenerated charge carriers. rsc.orgmdpi.commdpi.com High crystallinity in COFs is beneficial as it reduces defect sites, which can suppress charge carrier recombination and enhance charge transport efficiency. rsc.org

The electronic properties of PI-COFs, including their band gap and band alignment, are critical for photocatalytic activity. nih.govrsc.org Functionalization or alteration of the linkage structures can influence these properties, thereby impacting charge carrier dynamics and light absorption. rsc.org Upon light absorption, electrons migrate from the valence band to the conduction band, generating electron-hole pairs that move to the surface to drive redox reactions. rsc.org Efficient charge separation and migration, along with inhibited electron-hole recombination, are key factors determining photocatalytic performance. rsc.orgnih.gov The inherent structure of 2D COFs, such as PI-COFs, can offer pre-organized pathways for the transport of long-lived photoexcited states and exhibit high charge carrier mobility. nih.gov Studies involving transient absorption spectroscopy have been used to investigate charge carrier lifetimes in COFs, providing insights into the effectiveness of charge separation and transfer processes. nih.gov The formation of anion radicals by trapping photogenerated electrons has been observed in some PI-COF systems under photocatalytic conditions, indicating photoinduced charge trapping which can enable solar energy storage and even "dark photocatalysis". acs.orgnih.gov

Advanced Energy Storage Systems Research

PI-COFs are being explored as promising electrode materials in advanced energy storage systems, particularly in lithium-ion and sodium-ion batteries, owing to their porous structure, high surface area, and the presence of redox-active sites. researchgate.netmdpi.comacs.orgchinesechemsoc.org

Fundamental Studies in Lithium-Ion Battery Cathode Materials

PI-COFs are considered emerging electrode materials for rechargeable devices due to their intrinsic redox reactions facilitated by changes in the charge state of their electroactive sites. acs.org Research focuses on synthesizing highly crystalline PI-COFs with hierarchical porosity to enhance their performance as cathode materials in lithium-ion batteries (LIBs). acs.orgrsc.org The porous structure provides channels for efficient ion transport, while a high surface area ensures sufficient interaction between electrolyte ions (like Li+ and TFSI-) and the redox-active sites on the COF skeleton, increasing specific capacity. acs.org

Studies have investigated PI-COFs constructed with specific building blocks containing dual active centers, such as TPDA and PMDA ligands, which contribute to the material's capacity. acs.org Compositing PI-COFs with conductive materials like carbon nanotubes (CNTs) can further improve their performance by integrating high surface area and active centers with enhanced electron transport pathways. acs.org For example, a PI-COF (COFTPDA-PMDA) composited with 50% CNT showed a high initial charge capacity and retained significant capacity even at high current densities over numerous cycles, demonstrating excellent cycling stability. acs.org Another study highlighted that the micro/mesoporous structure and high crystallinity of a PI-COF positively impacted its capacity and rate performance as a LIB cathode. rsc.org

Research on Sodium-Ion Battery Electrode Architectures

PI-COFs are also being investigated for their application in sodium-ion batteries (SIBs), which are gaining interest due to the abundance and lower cost of sodium compared to lithium. mdpi.comrsc.org The porous structure and redox-active sites of PI-COFs are advantageous for facilitating sodium-ion insertion and extraction. mdpi.comresearchgate.net

Research explores the use of PI-COFs as cathode materials for SIBs. rsc.org The ordered channels and π-conjugation within the COF structure can facilitate rapid diffusion of sodium ions and their reaction with redox-active nitrogen hetero-sites or carbonyl units within the polyimide linkages. mdpi.comrsc.orgresearchgate.net While some COF electrodes have shown relatively low operating potentials in organic electrolytes, certain polyimide COFs have demonstrated operating potentials suitable for aqueous electrolytes, which are desirable for safety and cost-effectiveness in SIBs. nih.gov Studies are focused on optimizing the morphology and structure of PI-COFs to improve ion transport kinetics, which can be slow in some COF materials due to factors like π-π stacking between layers and potential defects. chinesechemsoc.orgnih.gov Despite challenges related to ion transport and conductivity, research indicates that carefully designed PI-COFs can function effectively as electrodes in SIBs, showing promising capacities and cycle life. researchgate.netnih.gov

Lithium-Sulfur Battery Host Material Development

Covalent organic frameworks (COFs) are being explored as promising materials for rechargeable batteries, including lithium-sulfur (Li-S) batteries. whut.edu.cnscribd.comresearchgate.net Their porous structure and tunable chemistry can enhance ion transport and energy storage capabilities. scribd.com COFs can potentially act as host materials for sulfur in Li-S batteries, which can help suppress the shuttle effect of polysulfides and slightly increase the conductivity of the sulfur cathode. whut.edu.cnresearchgate.net

While research into PI-COFs for battery applications is ongoing, studies have investigated the performance of PI-Cof-1 in rechargeable batteries. This compound, synthesized from pyromellitic dianhydride (PMDA) and tris(4-aminophenyl)amine (B13937) (TAPA), has shown improved battery performance upon being exfoliated into few-layered sheets. whut.edu.cnnih.gov This improvement is attributed to the shortened electron/ion migration length within the exfoliated material. whut.edu.cn For instance, at a current rate of 0.1 C, the initial capacity of this compound increased from 85 mAh g⁻¹ to 112 mAh g⁻¹ after stripping. nih.gov The connection of linear redox-active building blocks using electroactive linkages, such as those found in polyimides, is considered an effective strategy to enhance the capacity of COF-based battery materials like this compound. rsc.org

Mechanisms of Ion Transport and Charge Storage within PI-COFs

The performance of COFs in electrochemical applications, including batteries, is intrinsically linked to their mechanisms of ion transport and charge storage. COFs possess inherent open nanochannels that can facilitate the rapid diffusion of various ions, potentially reducing the energy barrier for ion transport compared to some traditional materials. labsolu.ca The porous structure, adjustable pore size, and ordered channels provide favorable pathways for charge transport. nih.gov

Charge storage within COFs is generally associated with the reversible redox reactions of their active organic functional groups. nih.govthegoodscentscompany.com The diversity of these active groups, along with the structural design, plays a role in the charge storage mechanism. nih.gov Functional groups on the pore surface can provide ordered and accessible interaction sites for ions. uni.lu For example, COFs with pyridinic nitrogen linkers can reduce the adsorption energy of positively charged ions, creating strong interaction sites for chemical coordination with metal ions, which is advantageous for improving ion-interaction kinetics in various batteries. thegoodscentscompany.com

Gas Adsorption and Separation Studies

PI-COFs, like other COFs, have been investigated for their potential in gas adsorption and separation applications, leveraging their permanent porosity, high surface area, and tunable pore characteristics. whut.edu.cnwikipedia.org The ability of COFs to selectively capture certain gas molecules is influenced by several factors, including the chemical functionality of the framework and its topology. scribd.comnih.gov

Selective gas capture in COFs arises from the specific interactions between the gas molecules and the pore environment. These interactions can be tailored by incorporating specific functional groups into the COF structure. The pore size and shape also play a crucial role, acting as a molecular sieve that allows preferential passage or adsorption of certain molecules based on their size and shape.

Computational studies involving this compound, along with PI-COF-2 and PI-COF-3, have explored their methane (B114726) adsorption capabilities. whut.edu.cn These studies have investigated the influence of factors such as layer slipping on gas uptake. whut.edu.cn While functionalization did not show a significant effect on methane uptake in some studied COFs like TpPa1 and TpBD, layer slipping was observed to improve the total CH4 uptake by 1.1–1.5 times. whut.edu.cn This highlights how subtle changes in the framework arrangement can impact gas adsorption performance.

The framework topology of COFs significantly influences their adsorption selectivity. The periodic arrangement of building blocks dictates the pore size, shape, and connectivity, which in turn affects how gas molecules interact with and diffuse through the material. nih.govnih.gov A well-defined and tunable porous structure is a key characteristic of COFs that makes them suitable for gas separation. nih.gov

Studies on various COFs have shown that optimizing pore apertures with specific functionalities is crucial for improving performance in applications like methane delivery. uni.lu The size of the pores dictates which guest ions or molecules can permeate and interact with the active sites within the framework. uni.lu While the provided information specifically mentions the influence of layer slipping on methane adsorption in this compound and related structures whut.edu.cn, the broader principle that framework topology and pore characteristics dictate adsorption selectivity in COFs is well-established in the literature. scribd.comnih.govnih.gov

Selective Gas Capture Mechanisms

Photoelectrochemical Energy Conversion Research

PI-COFs have demonstrated potential in photoelectrochemical energy conversion systems, particularly in dye-sensitized solar cells (DSSCs). Their highly ordered conjugated architecture and high porosity are beneficial for charge migration, charge separation, and light harvesting, making them attractive for integration into photoelectrodes. wikipedia.orgfishersci.nosigmaaldrich.com

PI-COFs synthesized through the condensation of pyromellitic dianhydride (PMDA) with tris(4-aminophenyl)amine (TAPA) have been successfully incorporated into the TiO₂ photoelectrode of DSSCs. wikipedia.orgfishersci.nosigmaaldrich.comfishersci.cawikidata.org In these systems, the PI-COFs work in conjunction with the sensitizing dye (e.g., N719 dye) to enhance cell performance. wikipedia.orgfishersci.nosigmaaldrich.comfishersci.ca

This enhancement in JSC and PCE is attributed to the bifunctionality of the PI-COFs. They are believed to enhance charge transfer and injection while simultaneously suppressing charge recombination through interactions with the dye. wikipedia.orgfishersci.nosigmaaldrich.comfishersci.ca Additionally, PI-COFs can function as co-sensitizers, contributing a small number of photoinduced electrons upon light illumination. wikipedia.orgfishersci.nosigmaaldrich.comfishersci.ca The methodology of modifying the photoelectrode with PI-COFs is considered promising for the development of more efficient DSSCs. wikipedia.orgfishersci.nosigmaaldrich.comfishersci.ca

Here is a data table summarizing the performance of DSSCs with and without PI-COF doping:

Photoelectrode CompositionShort-Circuit Current Density (JSC) (mA/cm²)Power Conversion Efficiency (PCE) (%)Illumination ConditionsSource
Pristine TiO₂17.439.05Simulated one sun wikipedia.orgfishersci.nosigmaaldrich.com
TiO₂ + 0.04 wt % PI-COFs19.039.93Simulated one sun wikipedia.orgfishersci.nosigmaaldrich.com
TiO₂ + Plasma-treated PI-COFs19.4310.46Simulated one sun wikipedia.orgfishersci.nosigmaaldrich.comfishersci.ca

Table 1: Performance of Dye-Sensitized Solar Cells with and without PI-COF doping.

Charge Injection and Recombination Processes in Photoelectrochemical Systems

Research into photoelectrochemical (PEC) systems faces critical challenges, including limited charge separation, slow charge mobility, and high electron-hole recombination rates, which impede efficiency, particularly in applications like water splitting. researchgate.netcore.ac.uk Understanding charge transfer pathways within bulk transport is not yet fully developed, and designing effective strategies for these pathways remains a significant challenge. researchgate.net

Covalent organic frameworks, due to their π-electron conjugated systems and ordered π-π columnar stacking, possess excellent photoelectric properties. iacademic.info This makes them attractive for applications requiring efficient charge separation and transport. researchgate.net this compound, as an imide-linked COF, has been explored in this context. nih.gov

In one study, imide-linked COFs, including this compound, were synthesized and used as light-harvesting materials in a noble-metal-free system for photocatalytic CO2 reduction. nih.gov A nickel molecular catalyst, [Ni(bpy3)]2+, was integrated into the COF pore channels via in situ assembly. nih.gov This in situ formation of the catalyst within the COF pores showed higher catalytic activity compared to direct impregnation, likely due to more efficient diffusion into the pores. nih.gov

The electronic structure of COFs, including the degree of π-conjugation and the electronic properties of building blocks and linkages, significantly influences their optoelectronic properties, affecting photon absorption, exciton (B1674681) creation, charge carrier generation, and their use in applications like photocatalysis and photovoltaics. researchgate.netacs.orgrsc.org Strategies to enhance charge separation efficiency often involve optimizing the ligands grafted onto materials, which can generate strong internal electric fields and facilitate new charge transport pathways. researchgate.net

Biomedical Research Applications

Covalent organic frameworks, including PI-COFs, have shown significant potential in biomedical applications, particularly in drug delivery, owing to their stability, porous structures, low toxicity, and metal-free nature. acs.orgresearchgate.netmdpi.comgraphyonline.com Their high porosity and open channels provide an excellent microenvironment and controlled release pathway for encapsulated guest molecules, enhancing their functionalities. researchgate.net

Computational Analysis of Drug Adsorption and Diffusion

Computational analysis, such as molecular simulations and machine learning models, plays a crucial role in understanding the adsorption and diffusion behavior of drugs within COF structures. rsc.orgresearchgate.netresearchgate.net These methods help in analyzing drug-COF interactions and optimizing COF structures for enhanced drug encapsulation and loading capacity. rsc.org

Studies utilizing grand canonical Monte Carlo (GCMC) simulations and machine learning techniques have investigated the adsorption abilities and predicted the loading capacity of anticancer drugs, such as 5-fluorouracil (B62378) (5-FU), in various COFs, including PI-COF-3 and PI-COF-4. rsc.orgresearchgate.netresearchgate.net These studies indicate that factors like organic linkers, structural features, binding sites, and topologies of COFs significantly influence the maximum loading capacity and release parameters of drugs. rsc.orgresearchgate.net Radial distribution function and adsorption energy analyses provide insights into the interactions and thermodynamic parameters that govern drug binding and release. researchgate.netresearchgate.net

For example, in a study analyzing 5-FU adsorption in several COFs, PI-COF-3 (COF-362) was identified as a high-performing COF in terms of loading capacity and adsorption energy values based on molecular simulations. researchgate.netresearchgate.net The adsorption energy values in top-performing COFs for 5-FU were found to be in the range of -8.43 to -42.25 × 10³ kJ mol⁻¹. researchgate.netresearchgate.net

Design Principles for Drug Encapsulation and Release in Porous Frameworks

The design of porous frameworks like PI-COFs for drug encapsulation and release is guided by principles aimed at achieving high drug loading capacity, sustained release, and localized control. mdpi.com Key characteristics of COFs that make them suitable for drug delivery include their regular porosity, crystallinity, high surface area, well-defined pore aperture, ordered channel structure, and stability. acs.orgmdpi.com

The first reported application of a COF for drug delivery in 2015 involved a polyimide COF (PI-COF) for the encapsulation and release of ibuprofen (B1674241) (IBU). researchgate.netmdpi.com This pioneering work demonstrated high drug loading capacities (up to 20-24 wt%) and a good release profile influenced by the COF's pore size and geometry. researchgate.netmdpi.com Subsequent research has explored different PI-COF variants, such as 3D porous crystalline PI-COFs, which exhibit high thermal stability and surface area, demonstrating high loading and good release control for drug delivery applications. researchgate.net PI-COF-4 and PI-COF-5, for instance, showed drug loading exceeding 20% and effectively controlled the dissolution and achieved sustained release of ibuprofen in vitro. graphyonline.com

The ability to tune the pore structure and functionalize the surface of COFs allows for tailoring their interaction with specific drugs, influencing adsorption strength and release kinetics. nih.gov The presence of specific functional groups, such as amine groups in some PI-COFs, can be utilized to enhance drug loading through interactions with drug guests. mdpi.com

Radionuclide Separation Research

The increasing utilization of nuclear energy necessitates efficient and selective methods for separating radionuclides from the environment and nuclear waste. annualreviews.orgresearchgate.net Covalent organic frameworks, with their tunable porous structures, adjustable active sites, and functional groups, are promising materials for the high selective preconcentration of target radionuclides from complex solutions. annualreviews.orgresearchgate.net

Two-dimensional COFs, with their conjugated structure and ordered π-π stacking, exhibit radiation resistance, making them attractive for radionuclide separation. iacademic.info Research groups have synthesized polyimide-linked COFs, including this compound, and explored their potential in this field. iacademic.info

While specific details on this compound's direct application in radionuclide separation are less prevalent in the immediate search results compared to other COFs like PI-COF-6 or TpPa-1-COF, the general characteristics of PI-COFs, such as high stability and porosity, are relevant to this application area. iacademic.infonih.govacs.org For instance, a stable polyimide COF (PI-COF-6) has been synthesized for targeted uranium adsorption, showing high capacity, fast kinetics, ultrahigh selectivity, excellent stability, and outstanding recyclability. acs.org The adsorption mechanism in PI-COF-6 was found to rely on specific nitrogen-oxygen "nanotraps" constructed within the framework. acs.org

The design of COFs for radionuclide separation often involves incorporating specific functional groups that can selectively interact with target ions. nih.gov The ordered channels and adjustable pore size of COFs facilitate the diffusion and effective capture of radionuclides. nih.gov

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound286831-92-3 chemsoon.comchemsrc.com
Ibuprofen3672
5-Fluorouracil3385
Coproporphyrin I68271 nih.gov
Doxorubicin31703
Captopril44018
Quercetin5280343
Uranyl ion (UO2²⁺)166823
Pertechnetate ion (TcO₄⁻)166845
Iodine (I₂)800
Thorium(IV) (Th⁴⁺)166811
Europium(III) (Eu³⁺)166810
Nickel935
Carbon Dioxide (CO₂)280
Hydrogen (H₂)784
Water (H₂O)962

Data Table:

COF VariantApplication AreaKey Finding/Performance MetricRelevant SectionSource(s)
This compoundPhotoelectrocatalysisUsed as light-harvesting material in CO2 reduction system.4.4.2 nih.gov
PI-COFDrug Delivery (Ibuprofen)High drug loading (up to 24 wt%), good release profile.4.5.2 mdpi.com
PI-COF-4Drug Delivery (5-FU)Studied computationally for adsorption/diffusion of 5-FU.4.5.1, 4.5.2 rsc.orgresearchgate.netresearchgate.net
PI-COF-5Drug Delivery (Ibuprofen)Drug loading > 20%, controlled dissolution and sustained release.4.5.2 graphyonline.com
PI-COF-3Drug Delivery (5-FU)High-performing computationally for 5-FU loading/adsorption energy.4.5.1, 4.5.2 researchgate.netresearchgate.net
PI-COF-6Radionuclide SeparationHigh capacity (424.5 mg/g), fast kinetics for uranium adsorption.4.6 acs.org

V. Future Research Directions and Outlook for Pi Cof 1 Studies

Innovations in PI-Cof-1 Design and Synthesis

Innovations in the design and synthesis of this compound are crucial for enhancing its properties and expanding its applicability. While the solvothermal method is a common approach for synthesizing crystalline PI-COFs, it often requires high temperatures, long reaction times, and specific solvents, posing challenges for cost-effectiveness and environmental impact. acs.orguni-muenchen.de Future research aims to develop more environmentally friendly and efficient synthetic routes.

Alternative synthesis methods are being explored for COFs, including ionothermal synthesis, which utilizes ionic liquids or molten salts as catalysts and can significantly reduce reaction times and bypass the need for expensive or toxic solvents. tandfonline.comuni-muenchen.de Room-temperature synthesis, mechanochemical synthesis (grinding), microwave-assisted synthesis, and sonochemical synthesis are also being investigated as potential routes to obtain COF powders or films with improved efficiency and reduced energy consumption. acs.orgtandfonline.comresearchgate.netrsc.org

Another promising avenue is the use of templated synthesis approaches, such as linker exchange, which has been demonstrated for the synthesis of redox-active pyrene-containing polyimide COFs like PICOF-1. nih.gov This method can mitigate challenges associated with crystallizing chemically stable polyimide COFs from traditional condensation reactions, facilitating rapid synthesis and purification. nih.gov

The design of novel building blocks with specific symmetries and functional groups is also key to tailoring the topology, pore size, and chemical functionality of this compound and related PI-COFs. researchgate.netmdpi.comunt.edu For instance, combining tetrahedral and linear building units through imidization has led to the synthesis of 3D PI-COFs with high thermal stability and surface area. nih.govacs.orgsci-hub.se

Advanced Characterization and In Situ Studies

Advanced characterization techniques and in situ studies are essential for gaining a deeper understanding of the structure, properties, and formation mechanisms of this compound. Techniques like Powder X-ray Diffraction (PXRD) are routinely used to confirm the crystalline nature and topology of COFs. chemrxiv.orgrsc.org Solid-state NMR and FTIR spectroscopy provide insights into the chemical linkages formed. chemrxiv.org Nitrogen physisorption isotherms are used to determine surface area and pore size distribution. nih.govchemrxiv.orgrsc.org

Future research will likely involve more sophisticated techniques to probe the material at different scales and under various conditions. In situ characterization methods, such as in situ Raman spectroscopy and in situ X-ray diffraction, are valuable for monitoring the COF growth mechanism and structural transformations in real-time. rsc.orgrsc.org Electron microscopy techniques, such as TEM and SEM, provide visualization of the morphology and structure of PI-COF particles and films. rsc.orgresearchgate.net

Studies focusing on the electronic properties of PI-COFs, particularly their charge transfer and separation capabilities, are important for applications in energy and optoelectronics. rsc.orgacs.org Techniques like current-voltage measurements can reveal the electrical conductivity of PI-COF materials. acs.org

Bridging Theoretical and Experimental Approaches

Bridging theoretical and experimental approaches is vital for rationalizing experimental observations, predicting material properties, and guiding the design of new this compound structures. Computational methods, particularly Density Functional Theory (DFT) calculations, are powerful tools for understanding the electronic structure, charge distribution, and reaction mechanisms within COFs. rsc.orgacs.orgrsc.org

Theoretical studies can help elucidate the charge transfer pathways in PI-COFs, the interaction between the framework and guest molecules, and the stability of different structural configurations. rsc.orgrsc.org Comparing theoretical predictions with experimental results from spectroscopic and electrochemical measurements can provide a comprehensive understanding of the structure-property relationships in this compound. researchgate.netresearchgate.net Future research will likely involve more advanced computational modeling techniques to simulate complex phenomena, such as charge transport dynamics and catalytic processes within the COF pores.

Expanding Functional Research Domains

The unique properties of this compound, including its high surface area, tunable pores, and chemical stability, make it a promising material for a wide range of applications. researchgate.netnih.govnih.govacs.orgiacademic.info Future research will continue to explore and expand the functional research domains for this compound and other PI-COFs.

Current research highlights the potential of PI-COFs in areas such as:

Gas separation and storage: Their well-defined pores and high surface area make them suitable for selective adsorption and separation of gases like CO2. researchgate.netnih.govruixibiotech.com

Catalysis: PI-COFs can serve as supports for catalytic active sites or act as photocatalysts themselves, for example, in the photoreduction of CO2. researchgate.netnih.govrsc.orgrsc.orgrsc.org

Energy storage: Redox-active PI-COFs are being investigated for applications in batteries, such as sodium-ion batteries. researchgate.netnih.govnih.govrsc.org

Drug delivery: The porous structure of 3D PI-COFs has shown potential for controlled drug loading and release. researchgate.netnih.govnih.govsci-hub.se

Electrocatalysis: PI-COFs, including those incorporating metal centers, are being explored as electrocatalysts for reactions like the reduction of CO2 to CO. researchgate.netnih.govacs.orgrsc.orgrsc.org

Sensing: The tunable properties of COFs suggest their potential for developing chemical sensors. nih.govrsc.orgrsc.org

Optoelectronics: The conjugated structure of PI-COFs is beneficial for applications in optoelectronic devices, such as dye-sensitized solar cells. researchgate.netnih.govacs.orgrsc.org

Future research will likely focus on tailoring the structure and functionality of this compound for specific applications, potentially by incorporating new functional groups or integrating the COF with other materials to create composites with enhanced performance. tandfonline.comresearchgate.net

Addressing Scalability and Engineering Challenges for Research Translation

Translating research findings on this compound from the laboratory to potential industrial applications requires addressing significant scalability and engineering challenges. While promising results have been achieved at the lab scale, the large-scale synthesis of COFs with consistent quality, crystallinity, and properties remains a hurdle. nih.govacs.orgmdpi.comunt.edumdpi.com

Developing cost-effective and environmentally sustainable synthesis methods that can be scaled up is crucial. acs.orguni-muenchen.dersc.orgmdpi.com Reproducibility of synthesis across larger batches is also a key challenge that needs to be addressed. nih.gov Furthermore, processing COF powders into functional forms, such as films or membranes, for specific applications requires further development of engineering techniques. rsc.orgunt.edu

Challenges also exist in integrating COF materials into devices and systems, ensuring their long-term stability and performance under relevant operating conditions. rsc.orgmdpi.com Addressing these scalability and engineering challenges through interdisciplinary collaboration between chemists, engineers, and materials scientists is essential for the successful translation of this compound research into practical technologies.

Q & A

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  • Answer :
  • FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable.
  • Metadata Standards : Include synthesis conditions, characterization protocols, and instrument calibration details.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.